physical and chemical properties of [2,2'-Binaphthalen]-6-ylboronic acid
physical and chemical properties of [2,2'-Binaphthalen]-6-ylboronic acid
The following technical guide details the physical and chemical properties, synthesis, and applications of [2,2'-Binaphthalen]-6-ylboronic acid , a critical organoboron building block in the development of advanced organic semiconductors and pi-conjugated materials.[1]
[1]
Executive Summary
[2,2'-Binaphthalen]-6-ylboronic acid (CAS: 1025456-44-3) is an arylboronic acid derivative featuring a rigid, extended pi-conjugated [2,2'-binaphthalene] backbone.[1] Unlike its axially chiral isomer (1,1'-binaphthyl), the 2,2'-binaphthalene core is characterized by its ability to adopt a planar conformation, facilitating effective pi-pi stacking and charge transport.[1] This compound serves as a high-purity intermediate in the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors via Suzuki-Miyaura cross-coupling.[1]
Part 1: Physicochemical Characterization
The physical properties of [2,2'-Binaphthalen]-6-ylboronic acid are dictated by the interplay between the hydrophobic, planar binaphthalene core and the hydrophilic, hydrogen-bonding boronic acid moiety.[1]
Key Data Table[2][3]
| Property | Value / Description | Source/Note |
| Chemical Name | [2,2'-Binaphthalen]-6-ylboronic acid | IUPAC |
| CAS Number | 1025456-44-3 | Registry |
| Molecular Formula | C₂₀H₁₅BO₂ | - |
| Molecular Weight | 298.14 g/mol | - |
| Appearance | White to off-white powder | Solid state |
| Melting Point | 230–235 °C (decomposes) | Boronic acids often dehydrate to boroxines prior to melting.[1] |
| Boiling Point | 447 °C (predicted) | Theoretical value at 760 mmHg.[2] |
| Density | 1.3 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble in DMSO, DMF, MeOH, THF.[2] Insoluble in water.[1][2] | Polar organic solvents required.[1][2] |
| pKa | ~8.5 – 9.0 | Typical for arylboronic acids.[1][2] |
Stability and Solid-State Behavior[1]
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Dehydration Equilibrium: Like most arylboronic acids, this compound exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine) form.[2] This process is reversible; exposure to atmospheric moisture or aqueous base hydrolyzes the boroxine back to the free acid.[2]
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Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent protodeboronation or uncontrolled dehydration.[2]
Part 2: Chemical Reactivity & Stability
The chemical utility of [2,2'-Binaphthalen]-6-ylboronic acid stems from the Lewis acidity of the boron center and the electronic properties of the naphthalene system.[1]
Suzuki-Miyaura Cross-Coupling
This is the primary application.[1][2] The C–B bond is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a boronate "ate" complex, which undergoes transmetallation with Palladium(II) species.[2]
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Selectivity: The 2,2'-linkage remains stable during coupling, allowing for the extension of the pi-system at the 6-position.[1]
-
Mechanism: The boronic acid acts as the nucleophilic partner, coupling with aryl halides (Ar-X) to form 6-aryl-2,2'-binaphthalenes.[1]
Esterification (Diol Binding)
The boronic acid group rapidly forms cyclic boronate esters with 1,2- or 1,3-diols (e.g., pinacol, neopentyl glycol).[1]
-
Utility: This reaction is often used to protect the boronic acid functionality or to solubilize the compound in non-polar solvents for purification.[2]
Lewis Acidity
The empty p-orbital on the boron atom makes the compound a mild Lewis acid.[1][2] It can coordinate with Lewis bases (fluoride ions, amines), a property utilized in chemical sensing applications.[2]
Part 3: Synthetic Methodology
Protocol: Synthesis from 6-Bromo-2,2'-binaphthalene
The most authoritative route involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[1][2] This protocol ensures high regioselectivity at the 6-position.[1][2]
Reagents
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Precursor: 6-Bromo-2,2'-binaphthalene (CAS: 62156-75-6)[1][3][4]
-
Lithiation Agent: n-Butyllithium (2.5 M in hexanes)[1]
-
Boron Source: Triisopropyl borate [B(OiPr)₃] or Trimethyl borate[2]
-
Solvent: Anhydrous THF (Tetrahydrofuran)[2]
-
Quench: 2M Hydrochloric acid (HCl)
Step-by-Step Workflow
-
Inert Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon. Add 6-Bromo-2,2'-binaphthalene (1.0 eq) and anhydrous THF (0.1 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[1][2] Ensure the precursor remains in solution or forms a fine suspension.[2]
-
Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Mechanistic Note: This generates the [2,2'-binaphthalen]-6-yllithium intermediate.[1] Stir for 1 hour at -78°C.
-
-
Borylation: Add Triisopropyl borate (1.5 eq) rapidly in one portion.
-
Reasoning: Rapid addition prevents the formation of "ate" complexes with multiple aryl groups (e.g., diarylborinic acids).[2]
-
-
Warming: Allow the reaction to warm slowly to room temperature (25°C) over 4–12 hours.
-
Hydrolysis: Quench the reaction with 2M HCl (excess) and stir for 1 hour. This hydrolyzes the intermediate boronate ester to the free boronic acid.[2]
-
Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from acetonitrile or an acetone/water mixture to remove boroxine impurities.[2]
Visualization: Synthesis Pathway
Caption: Step-wise synthesis via lithium-halogen exchange and borate trapping.[1]
Part 4: Applications in Drug Discovery & Materials[2]
Organic Semiconductors (OLEDs/OFETs)
The [2,2'-binaphthalene] core is planar, unlike the twisted 1,1'-binaphthyl.[1] This planarity extends the conjugation length, lowering the HOMO-LUMO gap.[1][2]
-
Role: The boronic acid acts as a "handle" to attach this conjugated core to other aromatic systems (e.g., anthracene, fluorene) via Suzuki coupling.[2]
-
Outcome: Materials with high charge carrier mobility and blue/UV emission profiles.[2]
Fluorescence Sensors
Derivatives synthesized from this boronic acid exhibit fluorescence that is sensitive to the electronic environment.[2]
-
Mechanism: Binding of fluoride ions or sugars to the boron center changes the hybridization from sp² (trigonal) to sp³ (tetrahedral), disrupting the p-pi conjugation and altering fluorescence intensity (Petasis-type sensing).[1]
Visualization: Suzuki Coupling Workflow
Caption: Mechanism of Suzuki-Miyaura coupling utilizing the boronic acid as a nucleophile.[1]
Part 5: Safety & Handling
Hazard Classification (GHS):
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]
-
Inhalation: Handle only in a fume hood to avoid inhaling dust.[1][2]
-
Spill: Sweep up dry to avoid generating dust.[1][2] Neutralize residues with dilute bicarbonate solution if necessary.[1][2]
References
-
PureSynth Research Chemicals. (2024).[2] Product Analysis: [2,2'-Binaphthalen]-6-ylboronic Acid (CAS 1025456-44-3).[1][5]
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Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[2] Link[2]
-
Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][6] Wiley-VCH.[1][2] (General reference for boronic acid properties and synthesis).
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PubChem. (2024).[2] Compound Summary: Boronic Acid Derivatives.[2][7] National Library of Medicine.[2] Link
